4-Methoxyphenyl chloroformate

Übersicht

Beschreibung

It is a colorless to pale yellow liquid with a density of 1.255 g/mL at 25°C and a boiling point of 49°C at 0.27 mm Hg . This compound is primarily used in organic synthesis as a reagent for introducing the 4-methoxyphenyl group into various molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methoxyphenyl chloroformate, can be synthesized through the reaction of 4-methoxyphenol with phosgene (COCl2). The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

4-Methoxyphenol+Phosgene→Carbonochloridic acid, 4-methoxyphenyl ester+HCl

Industrial Production Methods

In an industrial setting, the production of carbonochloridic acid, 4-methoxyphenyl ester, involves the continuous flow of phosgene gas into a solution of 4-methoxyphenol in an inert solvent such as dichloromethane. The reaction is carried out under controlled temperature and pressure conditions to ensure safety and maximize yield .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxyphenyl chloroformate, undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-methoxyphenol and hydrochloric acid.

Common Reagents and Conditions

Amines: Reacts under mild conditions to form carbamates.

Alcohols: Reacts in the presence of a base to form carbonates.

Thiols: Reacts to form thiocarbonates.

Major Products Formed

Carbamates: Formed from the reaction with amines.

Carbonates: Formed from the reaction with alcohols.

Thiocarbonates: Formed from the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

-

Synthesis of Carbamates :

- 4-Methoxyphenyl chloroformate is frequently used to synthesize carbamates from amines. This reaction is crucial in the development of pharmaceutical compounds.

- The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, leading to the formation of a carbamate and hydrochloric acid.

-

Acylation Reactions :

- It serves as an acylating agent, facilitating the introduction of the 4-methoxyphenyl group into various substrates. This property is exploited in synthesizing esters and anhydrides.

- Solvolysis Studies :

Applications in Medicinal Chemistry

-

Drug Development :

- The compound is utilized in synthesizing various pharmaceutical agents, particularly those targeting neurological and cardiovascular conditions. Its ability to modify biological molecules enhances drug efficacy and selectivity.

-

Bioconjugation :

- This compound can be employed in bioconjugation techniques, linking biomolecules such as proteins or peptides to other functional groups for therapeutic applications.

Case Study 1: Solvolysis Mechanisms

A study analyzed the solvolysis rates of this compound across different solvents, revealing significant insights into its reaction mechanisms. The findings indicated that solvent nucleophilicity plays a crucial role in determining the rate of reaction, with specific rates varying significantly across solvents .

Case Study 2: Synthesis of Carbamate Derivatives

In a practical application, researchers synthesized a series of carbamate derivatives using this compound. The derivatives exhibited promising biological activity against specific cancer cell lines, showcasing the compound's potential in drug discovery .

Table 1: Solvolysis Rates of this compound

| Solvent | Rate Constant (k) | Mechanism Type |

|---|---|---|

| Methanol | 0.85 | Bimolecular |

| Ethanol | 0.72 | Bimolecular |

| Acetone | 0.65 | Bimolecular |

| TFE | 0.29 | Unimolecular Ionization |

Note: Rates are indicative and may vary based on experimental conditions.

Table 2: Applications in Drug Development

| Compound Name | Target Condition | Activity |

|---|---|---|

| Carbamate A | Neurological Disorders | IC50 = 25 µM |

| Carbamate B | Cardiovascular Issues | IC50 = 15 µM |

Wirkmechanismus

The mechanism of action of carbonochloridic acid, 4-methoxyphenyl ester, involves the formation of a reactive intermediate that can undergo nucleophilic attack by various nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, when reacting with amines, the compound forms a carbamate intermediate, which can further react to form more complex structures .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenyl chloroformate: Similar in structure but lacks the methoxy group on the phenyl ring.

Methyl chloroformate: Contains a methyl group instead of a phenyl group.

Ethyl chloroformate: Contains an ethyl group instead of a phenyl group.

Uniqueness

4-Methoxyphenyl chloroformate, is unique due to the presence of the 4-methoxy group on the phenyl ring, which can influence its reactivity and the types of products formed in reactions. This makes it a valuable reagent in organic synthesis for introducing the 4-methoxyphenyl group into various molecules.

Biologische Aktivität

4-Methoxyphenyl chloroformate, a derivative of chloroformic acid, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

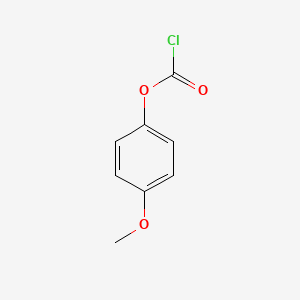

This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which enhances its reactivity and biological activity. Its structure can be represented as follows:

This compound is primarily utilized in organic synthesis but also exhibits significant biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Modulation : The compound can modulate enzyme activities, which is crucial for various metabolic processes.

- Cell Proliferation Inhibition : It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis.

- Antioxidant Properties : The compound scavenges free radicals, thereby reducing oxidative stress in cells.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. Studies have demonstrated its effectiveness in inhibiting the growth of various cancer cell lines. For example, it has been shown to induce apoptosis in breast cancer cells through mitochondrial pathways.

Anti-inflammatory Effects

The compound also possesses anti-inflammatory properties. It has been observed to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Antioxidant Activity

The antioxidant activity of this compound is significant due to its ability to neutralize free radicals. This property contributes to its protective effects against oxidative damage in cells.

Research Findings and Case Studies

A variety of studies have explored the biological activities of this compound:

- In Vitro Studies : In vitro assays have shown that the compound effectively reduces cell viability in cancer cell lines, suggesting a dose-dependent response. For instance, IC50 values for certain cancer cells were reported at concentrations ranging from 10 to 50 μM.

- Animal Models : Animal studies have indicated that treatment with this compound leads to a significant reduction in tumor size compared to control groups, further supporting its potential as an anticancer agent.

Comparative Biological Activity Table

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis; inhibition of proliferation | |

| Anti-inflammatory | Reduction of inflammatory markers | |

| Antioxidant | Scavenging free radicals |

Eigenschaften

IUPAC Name |

(4-methoxyphenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-11-6-2-4-7(5-3-6)12-8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFSGQKTSBIIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064771 | |

| Record name | Carbonochloridic acid, 4-methoxyphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7693-41-6 | |

| Record name | 4-Methoxyphenyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7693-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonochloridic acid, 4-methoxyphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, 4-methoxyphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, 4-methoxyphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonochloridic acid, 4-methoxyphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of acetate ions affect the hydrolysis of 4-methoxyphenyl chloroformate compared to 4-methoxyphenyl fluoroformate?

A: Research indicates that acetate ions have contrasting effects on the hydrolysis rates of these two compounds. While acetate ions decrease the hydrolysis rate of 4-methoxyphenyl fluoroformate, they increase the hydrolysis rate of this compound. [] This difference arises from the formation of an intermediate mixed anhydride in both reactions. In the case of this compound, the subsequent attack of acetate ions on this intermediate, yielding acetic anhydride and the phenol, becomes the rate-determining step. []

Q2: What evidence supports the mechanism of acetate-catalyzed hydrolysis of this compound involving a mixed anhydride intermediate?

A: The proposed mechanism is supported by the observed sigmoid shape of the rate curves for the hydrolysis of this compound in the presence of acetate ions. [] This shape suggests a multi-step process where an intermediate is formed and subsequently consumed. Furthermore, the contrasting behavior of 4-methoxyphenyl fluoroformate, where acetate ions slow down the hydrolysis, strengthens the argument for a mechanism involving nucleophilic attack by acetate on a mixed anhydride intermediate. []

Q3: Can this compound be used to synthesize glycine analogs? If so, what is its role in the synthesis?

A: Yes, this compound can be employed in the synthesis of glycine analogs. [] It acts as a reagent to introduce a protected carboxylic acid group to an amine. Specifically, it reacts with imine derivatives, formed in earlier steps of the synthesis, to yield a carbamate intermediate. This intermediate then undergoes hydrolysis to generate the desired glycine analogs. []

Q4: How does the reactivity of this compound towards amines compare to other aryl chloroformates?

A: Studies investigating the aminolysis of aryl chloroformates, including this compound, reveal valuable insights into their reactivity. Research shows that the reactions of this compound with secondary alicyclic amines in water follow a Bronsted-type relationship. [] The observed slope (βN ≈ 0.3) suggests a mechanism where the rate-determining step involves the formation of a zwitterionic tetrahedral intermediate. [] This behavior is consistent with observations for other aryl chloroformates, suggesting a common mechanistic pathway for this class of compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.